molecular formula C18H12O6 B155834 1,8-Diacetoxyanthraquinone CAS No. 1963-82-2

1,8-Diacetoxyanthraquinone

Cat. No. B155834
CAS RN: 1963-82-2
M. Wt: 324.3 g/mol
InChI Key: BDYRYAFJCKWMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Diacetoxyanthraquinone, also known as anthraquinone-2,7-diacetate, is a chemical compound that belongs to the class of anthraquinone derivatives. It is a yellowish-brown powder that is soluble in organic solvents such as chloroform, benzene, and ethanol. 1,8-Diacetoxyanthraquinone has been widely used in scientific research due to its numerous applications in the fields of biology, chemistry, and medicine.

Mechanism Of Action

The mechanism of action of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee is not fully understood. However, it has been reported to act as an inhibitor of several enzymes, such as cyclooxygenase and lipoxygenase. It has also been reported to exhibit antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

1,8-Diacetoxy1,8-Diacetoxyanthraquinonee has been reported to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. It has also been reported to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and lung cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and use in various applications. However, one of the limitations is its low water solubility, which makes it difficult to use in aqueous solutions.

Future Directions

1,8-Diacetoxy1,8-Diacetoxyanthraquinonee has numerous potential applications in the fields of biology, chemistry, and medicine. Some of the future directions for research on this compound include:
1. The development of new synthetic methods for the production of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee.
2. The investigation of the mechanism of action of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee and its potential as a therapeutic agent.
3. The exploration of the potential use of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.
4. The investigation of the potential use of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee as a catalyst in various chemical reactions.
In conclusion, 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee is a chemical compound that has numerous potential applications in the fields of biology, chemistry, and medicine. Its high solubility in organic solvents and its ability to inhibit the activity of several enzymes make it a valuable tool in scientific research. Further research on this compound is needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1,8-Diacetoxy1,8-Diacetoxyanthraquinonee can be achieved through several methods. One of the most commonly used methods is the reaction between 1,8-Diacetoxyanthraquinonee and acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction between 1,4-dihydroxy1,8-Diacetoxyanthraquinonee and acetic anhydride in the presence of a catalyst such as pyridine.

Scientific Research Applications

1,8-Diacetoxy1,8-Diacetoxyanthraquinonee has been widely used in scientific research due to its numerous applications in the fields of biology, chemistry, and medicine. It has been used as a reagent in the synthesis of various organic compounds, such as dyes and pharmaceuticals. It has also been used as a catalyst in several chemical reactions.

properties

CAS RN

1963-82-2

Product Name

1,8-Diacetoxyanthraquinone

Molecular Formula

C18H12O6

Molecular Weight

324.3 g/mol

IUPAC Name

(8-acetyloxy-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C18H12O6/c1-9(19)23-13-7-3-5-11-15(13)18(22)16-12(17(11)21)6-4-8-14(16)24-10(2)20/h3-8H,1-2H3

InChI Key

BDYRYAFJCKWMGQ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC(=O)C

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC(=O)C

Other CAS RN

1963-82-2

Origin of Product

United States

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